methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate
Description
Methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate is a brominated pyrazole derivative fused with a methyl-substituted furan ester. The parent acid, 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, is identified in safety data sheets with CAS number 306935-28-4 . The bromine atom at the pyrazole 4-position and the methyl groups at 3- and 5-positions contribute to steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-7-11(13)8(2)15(14-7)6-9-4-5-10(18-9)12(16)17-3/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPXOMCNWMINIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)OC)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3,5-dimethyl-1H-pyrazole, which can be synthesized through the bromination of 3,5-dimethylpyrazole. This intermediate is then reacted with methyl 2-furoate under suitable conditions to form the final product.
Bromination of 3,5-dimethylpyrazole: This step involves the reaction of 3,5-dimethylpyrazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Coupling with methyl 2-furoate: The brominated pyrazole is then coupled with methyl 2-furoate using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furoate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the compound can undergo oxidation reactions to form more complex derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in solvents such as ethanol or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrazole derivative, while reduction of the ester would produce the corresponding alcohol.
Scientific Research Applications
Methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes or receptors.
Mechanism of Action
The mechanism by which methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity, while the furoate ester can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Pyrazole Derivatives with Sulfonamide Groups
Example Compounds :
- 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17)
- 4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (18)
Key Differences :
- Substituents : Compound 17 has a 4-chlorophenyl group, while 18 features a 4-methoxyphenyl group. The target compound lacks aromatic substituents but includes a furan ester.
- Functional Groups : Both 17 and 18 contain sulfonamide moieties, which are absent in the target compound. Sulfonamides enhance hydrogen-bonding capacity and solubility compared to the furoate ester .
- Physical Properties :
| Property | Compound 17 | Compound 18 | Target Compound* |
|---|---|---|---|
| Melting Point (°C) | 129–130 | 160–161 | Not Reported |
| IR Stretching (C=O) | 1670 cm⁻¹ | 1670 cm⁻¹ | ~1700–1750 cm⁻¹† |
*Estimated for methyl ester; †Typical for esters.
Brominated Pyrazolones
Example Compounds :
- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (5.23)
- 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (5.24)
Key Differences :
- Reactivity : The target compound lacks the α,β-unsaturated ketone (pyrazolone) core present in 5.23 and 5.24, reducing electrophilic character.
- The target compound’s furan ester may instead participate in nucleophilic acyl substitutions .
- Mass Spectrometry :
| Compound | Retention Time (min) | m/z [M+H]⁺ |
|---|---|---|
| 5.23 | 1.53 | 381 |
| 5.24 | Not Reported | ~435† |
| Target* | Estimated >2.0‡ | ~341§ |
†Calculated for C₁₂H₁₀Br₂F₃N₂O; ‡Higher lipophilicity; §Calculated for C₁₂H₁₃BrN₂O₃.
Pyrazole-Furan Hybrids
Example Compound :
- 5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
Key Differences :
- Substituents : The difluoromethyl groups in this analog increase electronegativity and metabolic stability compared to the dimethyl groups in the target compound.
Research Findings and Trends
- Synthetic Utility : Brominated pyrazoles (e.g., 5.23, 5.24) are intermediates in cross-coupling reactions, while sulfonamide derivatives (17, 18) are explored as enzyme inhibitors. The target compound’s ester group may facilitate prodrug strategies.
- Spectroscopic Trends :
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 328.16 g/mol
- SMILES Notation : CCOC(=O)C1=C(C=CC(=C1)C(=O)O)C(=N2C(=C(N=C2)C(=O)O)C(C)=C(C)Br)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process includes:
- Formation of the Pyrazole Ring : Utilizing 4-bromo-3,5-dimethyl-1H-pyrazole as a precursor.
- Esterification : Reacting the intermediate with furoic acid derivatives to form the final ester product.
Antimicrobial Properties
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.39 µg/mL |
| Bacillus subtilis | 0.78 µg/mL |
| Pseudomonas fluorescens | 1.56 µg/mL |
These results indicate that the compound may inhibit bacterial growth effectively, particularly against Gram-positive bacteria.
The biological activity of this compound is largely attributed to its ability to interfere with bacterial DNA replication processes. It has been noted that pyrazole derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication:
| Enzyme Target | IC50 Value |
|---|---|
| DNA Gyrase (S. aureus) | 0.25 µg/mL |
| DNA Gyrase (B. subtilis) | 0.18 µg/mL |
This inhibition suggests a potential use in developing new antibacterial agents.
Study on Antibacterial Activity
A study published in EurekaSelect investigated a series of pyrazole derivatives, including those structurally related to this compound. The findings confirmed that these compounds exhibited significant antibacterial activity with low MIC values against common pathogens such as Staphylococcus aureus and Bacillus subtilis .
Research on Insecticidal Activity
Another research highlighted the insecticidal properties of pyrazole derivatives, demonstrating their effectiveness in agricultural applications. The compounds were found to disrupt normal physiological functions in target pests, showcasing their potential as eco-friendly pesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
